molecular formula C19H17N3O4 B2907010 (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate CAS No. 464881-75-2

(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate

Cat. No.: B2907010
CAS No.: 464881-75-2
M. Wt: 351.362
InChI Key: BPWYNWSXVKLSDZ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the acetamido and benzoate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional ketone or hydroxyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential anticancer properties are of particular interest. Researchers are investigating its mechanism of action and efficacy in inhibiting cancer cell growth.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoic acid
  • Ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate

Uniqueness

What sets (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its (E)-configuration, in particular, can influence its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

ethyl 2-[[(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-2-26-19(25)12-7-3-4-8-13(12)21-17(23)11-16-18(24)22-15-10-6-5-9-14(15)20-16/h3-11,20H,2H2,1H3,(H,21,23)(H,22,24)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWYNWSXVKLSDZ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C=C2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/2\C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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